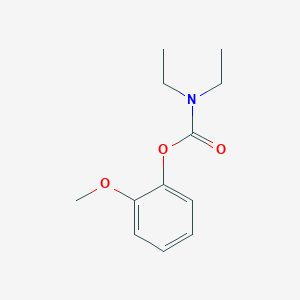

2-Methoxyphenyl N,N-diethylcarbamate

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(2-methoxyphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(14)16-11-9-7-6-8-10(11)15-3/h6-9H,4-5H2,1-3H3 |

InChI Key |

ITPMTXWFAVYVPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Foundational & Exploratory

2-Methoxyphenyl N,N-diethylcarbamate: Structural Architectures and Synthetic Utility

[1]

Executive Summary

2-Methoxyphenyl N,N-diethylcarbamate (CAS 85630-19-9) is a specialized functionalized arene derivative utilized primarily as a robust directing group in organometallic chemistry and a pseudo-halide electrophile in transition-metal catalysis.[1][2][3] Unlike simple esters, the diethylcarbamate moiety offers unique hydrolytic stability and orthogonal reactivity, making it a cornerstone in the synthesis of polysubstituted anisole derivatives. This guide analyzes its molecular properties, validated synthesis protocols, and its dual-mode reactivity in Directed Ortho Metalation (DoM) and Nickel-catalyzed C–O bond activation.[1]

Part 1: Chemical Identity & Molecular Registry[1][4]

| Property | Specification |

| Chemical Name | 2-Methoxyphenyl N,N-diethylcarbamate |

| CAS Registry Number | 85630-19-9 |

| IUPAC Name | (2-methoxyphenyl) N,N-diethylcarbamate |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| SMILES | CCN(CC)C(=O)Oc1ccccc1OC |

| Physical State | Yellow to colorless viscous oil |

| Boiling Point (Predicted) | ~317°C (760 Torr) |

| Solubility | Soluble in CH₂Cl₂, THF, Et₂O, EtOAc; Insoluble in water |

Part 2: Molecular Architecture & Electronic Properties

The molecule features a 1,2-disubstituted benzene ring (ortho-substitution).[1] Its reactivity is defined by the interplay between the methoxy group (-OMe) and the N,N-diethylcarbamate group (-OCONEt₂) .[1]

-

Steric Environment: The diethylamino moiety creates significant steric bulk around the carbonyl center.[1] This hinders nucleophilic attack at the carbonyl carbon, rendering the carbamate resistant to basic hydrolysis compared to simple esters or carbonates.

-

Electronic Effects:

-

Inductive Effect: Both oxygen substituents exert a -I (electron-withdrawing) effect on the ring.[1]

-

Resonance Effect: The lone pairs on the phenoxy oxygen donate electron density into the ring (+M effect), activating it for electrophilic aromatic substitution. However, the carbonyl group of the carbamate competes for the oxygen's lone pair, slightly dampening this activation compared to a free phenol.

-

-

Coordination Potential: The carbonyl oxygen of the carbamate is a potent Lewis base, capable of coordinating with organolithiums (e.g.,

-BuLi), which is critical for its role as a Directed Metalation Group (DMG).

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2-Methoxyphenyl N,N-diethylcarbamate is a standard nucleophilic acyl substitution.[1] The following protocol ensures high yield and purity by utilizing Guaiacol (2-methoxyphenol) and Diethylcarbamoyl chloride.

Reagents

-

Substrate: Guaiacol (2-methoxyphenol) [CAS: 90-05-1][1]

-

Reagent: Diethylcarbamoyl chloride [CAS: 88-10-8] (1.1 - 1.2 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Solvent: Acetonitrile (CH₃CN) or THF (anhydrous)

Validated Experimental Protocol (Base-Mediated Carbamoylation)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Solvation: Dissolve Guaiacol (10.0 mmol) in anhydrous Acetonitrile (50 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

-

Addition: Add Diethylcarbamoyl chloride (12.0 mmol, 1.2 equiv) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor progress via TLC (SiO₂; Hexanes:EtOAc 4:1). The starting phenol will disappear, and a less polar spot (product) will appear.

-

Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate.

-

Isolation: If necessary, purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Figure 1: Synthetic pathway for the carbamoylation of Guaiacol.

Part 4: Advanced Reactivity & Applications

This compound is not merely a protected phenol; it is a "spring-loaded" electrophile for two divergent synthetic methodologies.[1]

Directed Ortho Metalation (DoM)

The

-

Mechanism: Upon treatment with

-BuLi or -

Regioselectivity:

-

Site A (C-3): Between the OMe and OCONEt₂ groups.[1] This position is electronically activated by both oxygens but sterically crowded.[1]

-

Site B (C-6): Ortho to the carbamate but para to the methoxy.[1]

-

Outcome: While the carbamate strongly directs to the ortho position, the "in-between" C-3 lithiation is often difficult due to steric clash.[1] Lithiation typically occurs at C-3 if conditions allow (kinetic control), but rearrangement to C-6 or direct C-6 lithiation is common depending on the base and solvent.[1]

-

-

Fries Rearrangement: If the lithiated species is allowed to warm, the "Anionic Ortho-Fries Rearrangement" occurs, where the carbamate migrates to the ring carbon, yielding a salicylamide derivative.

Nickel-Catalyzed Cross-Coupling (C–O Activation)

The N,N-diethylcarbamate moiety functions as a pseudohalide.[1] While inert to Palladium(0), the C(aryl)–O bond can be oxidatively added to Nickel(0).

-

Reaction: Kumada or Suzuki-Miyaura coupling.[1]

-

Transformation: The Ar–OCONEt₂ bond is cleaved and replaced by Ar–R (where R is aryl, alkyl).

-

Utility: This allows the use of phenols (via carbamates) as electrophiles, avoiding the need for unstable triflates or expensive aryl halides. The methoxy group remains intact, allowing for the synthesis of meta-substituted anisoles that are difficult to access via electrophilic aromatic substitution.

Figure 2: Divergent reactivity pathways: Ortho-functionalization vs. C-O bond replacement.[1]

Part 5: Safety & Handling

-

Hazards: While specific toxicology data for this CAS is limited, aryl carbamates are generally skin and eye irritants. The precursor, Diethylcarbamoyl chloride, is a suspected carcinogen and a potent lachrymator; ensure all unreacted chloride is quenched during workup.

-

Storage: Store in a cool, dry place (2-8°C recommended). The compound is stable to air and moisture but should be kept under inert gas for long-term storage to prevent slow hydrolysis or oxidation.[1]

References

-

Snieckus, V. (1990). Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link][1]

-

Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 108(8), 3054–3083. [Link][1]

-

LookChem. (n.d.). Synthesis of Aryl Carbamates from Phenols. Retrieved from [Link]

-

Tobisu, M., & Chatani, N. (2008). Nickel-catalyzed cross-coupling of aryl carbamates with arylboronic acids. Angewandte Chemie International Edition, 47(26), 4866-4869. [Link][1]

Chemo-Electronic Dominance: The N,N-Diethylcarbamate Group in Anisole Derivatives

Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the architecture of polysubstituted aromatics, the

While the methoxy group of anisole is a classic ortho-director, the N,N-diethylcarbamate supersedes it, leveraging the Complex Induced Proximity Effect (CIPE) to dictate regioselectivity. This guide details the electronic underpinnings, the "Snieckus" Directed Ortho Metalation (DoM) protocols, and the Anionic Fries Rearrangement, providing a self-validating roadmap for accessing privileged salicylamide scaffolds.

Part 1: Electronic Characterization & The CIPE Phenomenon

Ground State vs. Transition State Electronics

To understand the behavior of N,N-diethylcarbamate on an anisole core, one must distinguish between ground-state Hammett effects and transition-state coordination.

| Parameter | Methoxy Group ( | N,N-Diethylcarbamate ( | Mechanistic Implication |

| Inductive Effect ( | Electron Withdrawing ( | Stronger Electron Withdrawing ( | The carbamate acidifies the ring protons more effectively than methoxy. |

| Resonance Effect ( | Strong Donor ( | Moderate Donor ( | The lone pair on the phenolic oxygen is delocalized into the carbonyl, reducing donation to the ring. |

| Lewis Basicity | Moderate (Ether Oxygen) | High (Carbonyl Oxygen) | CRITICAL: The carbonyl oxygen is a superior ligand for Lithium. |

| Steric Bulk | Low | High (Diethyl groups) | Prevents nucleophilic attack at the carbonyl (protecting the DMG). |

The Dominance of Coordination (CIPE)

In a competitive environment (e.g., 3-methoxyphenyl N,N-diethylcarbamate), the site of lithiation is determined by the kinetic basicity of the alkyllithium aggregate.

The Complex Induced Proximity Effect (CIPE) dictates that the alkyllithium reagent (

Figure 1: The CIPE pathway showing how coordination to the carbamate carbonyl directs lithiation, overriding the methoxy group.

Part 2: The Anionic Fries Rearrangement

A unique feature of the

-

Mechanism: The ortho-lithiated species acts as a nucleophile, attacking the carbonyl carbon of its own carbamate group.

-

Outcome: The

group migrates from the oxygen to the carbon, generating a salicylamide (2-hydroxybenzamide). -

Utility: This reaction is stereospecific and regiospecific, converting a removable directing group into a valuable functional handle.

Figure 2: Mechanism of the Anionic Fries Rearrangement. Note that keeping the reaction at -78°C prevents this migration if external electrophiles are desired.

Part 3: Validated Experimental Protocols

Synthesis of -Aryl N,N-Diethylcarbamates

Prerequisite: Start with the phenol/anisole derivative (e.g., 3-methoxyphenol).

-

Reagents: Phenol substrate (1.0 equiv), Sodium Hydride (1.1 equiv, 60% dispersion),

-Diethylcarbamoyl chloride (1.1 equiv). -

Solvent: Dry THF or DMF.

-

Procedure:

-

Wash NaH with hexanes under Argon to remove oil. Suspend in THF.

-

Add phenol dropwise at 0°C. Evolution of

gas observed. Stir 30 min. -

Add

dropwise. -

Warm to RT and stir 2-4 hours.

-

Validation: TLC should show disappearance of starting phenol (usually lower

) and appearance of carbamate (higher -

Workup: Quench with water, extract with EtOAc.

-

Directed Ortho Metalation (DoM) & Electrophile Trapping

Target: Introduction of an external electrophile (E+) ortho to the carbamate.

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Solvent: Anhydrous THF (freshly distilled or from column).

-

Base:

-BuLi (1.1 equiv) is preferred over -

Protocol:

-

Cool carbamate solution (0.1 M in THF) to -78°C .

-

Add TMEDA, then add

-BuLi dropwise via syringe pump (maintain temp < -70°C). -

Stirring: Stir at -78°C for 1 hour. Do not warm up yet.

-

Electrophile Addition: Add Electrophile (1.2 equiv) (e.g., MeI, DMF,

, -

Quench: After 30 mins, quench with saturated

or dilute

-

-

Self-Validating Check:

-

Run a "Deuterium Quench" aliquot: Take 0.5 mL of reaction mixture, shoot into

. Analyze via NMR. -

Success Criteria: >90% Deuterium incorporation at the position ortho to the carbamate (and meta to the methoxy in 1,3-systems).

-

Execution of the Anionic Fries Rearrangement

Target: Conversion to Salicylamide.[1]

-

Lithiation: Perform step 3.2 (Lithiation) at -78°C.

-

Rearrangement:

-

Instead of adding an electrophile, remove the cooling bath.

-

Allow the solution to warm to Room Temperature naturally.

-

Stir for 2-4 hours. The solution often changes color (yellow/orange) as the phenoxide forms.

-

-

Quench: Pour into dilute acid (

). The product is a phenol (salicylamide); ensure pH is acidic during extraction to keep it protonated.

Part 4: Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield of Ortho-Product | Moisture in THF or Base degradation | Titrate |

| Fries Rearrangement occurring prematurely | Temperature control failure | Ensure internal temperature stays below -70°C during lithiation. |

| Nucleophilic attack on Carbamate (Bu-C(=O)NEt2) | Steric failure or wrong base | Ensure Diethyl carbamate is used (Dimethyl is too reactive). Use |

| Regioselectivity Issues | Competition with other DMGs | If a Sulfonamide or Oxazoline is present, they may compete. Carbamate usually wins, but check hierarchy. |

References

-

Snieckus, V. (1990).[3][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2][4] Chemical Reviews, 90(6), 879–933.[2] Link

-

Macklin, T. K., & Snieckus, V. (2008). "Anionic Indole N-Carbamoyl N→C Translocation. A Directed Remote Metalation Route to 2-Aryl- and 2-Heteroarylindoles."[5] Organic Letters, 10(13), 2617–2620.[5] Link

-

Miah, M. A. J., et al. (2018). "Directed ortho-Metalation of Aryl Amides, O-Carbamates, and Methoxymethoxy Systems: Directed Metalation Group Competition and Cooperation." European Journal of Organic Chemistry, 2018(1), 1-10.[1] Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Anionic Indole N-carbamoyl N --> C translocation. A directed remote metalation route to 2-Aryl- and 2-heteroarylindoles. synthesis of benz[a]carbazoles and Indeno[1,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Directed Ortho Metalation (DoM) of 2-Methoxyphenyl N,N-diethylcarbamate

Here is a comprehensive Application Note and Protocol for the Directed Ortho Metalation (DoM) of 2-Methoxyphenyl N,N-diethylcarbamate.

Executive Summary

This guide details the protocol for the regioselective functionalization of 2-methoxyphenyl N,N-diethylcarbamate via Directed Ortho Metalation (DoM). This substrate presents a classic "battle of directors" scenario in 1,2-disubstituted arenes. The

Crucially, this protocol addresses the Anionic Ortho-Fries Rearrangement , a competing pathway that occurs if the reaction temperature is not strictly controlled. This guide provides the necessary process controls to selectively achieve either ring functionalization (DoM) or amide migration (Fries).

Mechanistic Principles

The Hierarchy of Directors

In DoM chemistry, the regioselectivity is governed by the Complex Induced Proximity Effect (CIPE) . The alkyllithium aggregate coordinates to the Lewis-basic heteroatom of the DMG, bringing the base into proximity with the ortho-proton.

-

-Carbamate (

-

Methoxy (

): Moderate coordinator. Secondary Director.

For 2-methoxyphenyl N,N-diethylcarbamate:

-

Site C6 (Ortho to Carbamate): The kinetic site of deprotonation. The strong coordination of Li to the carbamate carbonyl directs the base here.

-

Site C3 (Ortho to Methoxy): Although adjacent to the OMe group, this site is sterically crowded by the neighboring carbamate and is electronically less activated for lithiation compared to C6.

The Fries Trap (Critical Process Parameter)

The lithiated species (Intermediate A ) is metastable.

-

Path A (Trapping): At -78°C , the species is stable enough to react with an external electrophile (

). -

Path B (Rearrangement): Upon warming (>-20°C), the species undergoes an intramolecular nucleophilic attack on the carbamate carbonyl, followed by elimination of the alkoxide. This yields the salicylamide derivative (Anionic Ortho-Fries Rearrangement).

Mechanistic Pathway Diagram

Figure 1: Bifurcation of the reaction pathway based on temperature control. Path A yields the DoM product; Path B yields the Fries rearrangement product.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Specifications |

| Substrate | Starting Material | >98% Purity, dried under high vacuum. |

| Base | 1.4 M in Cyclohexane (Titrate before use). | |

| TMEDA | Ligand | Distilled over CaH |

| THF | Solvent | Anhydrous, inhibitor-free (HPLC Grade). |

| Electrophile | Trapping Agent | e.g., MeI, DMF, TMSCl (Dry). |

| Ammonium Chloride | Quench | Saturated aqueous solution. |

Step-by-Step Methodology

Phase 1: System Preparation

-

Glassware: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon (

) or Nitrogen ( -

Solvent Charge: Syringe anhydrous THF (concentration ~0.1 M relative to substrate) into the flask.

-

Ligand Addition: Add 1.1 equivalents of N,N,N',N'-tetramethylethylenediamine (TMEDA).

-

Why TMEDA? It breaks down the inert alkyllithium aggregates (hexamers/tetramers) into reactive monomers/dimers, essential for efficient lithiation of carbamates.

-

Phase 2: Lithiation (The Critical Step)

-

Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78°C) . Allow the solvent to equilibrate for 10 minutes.

-

Substrate Addition: Dissolve the 2-methoxyphenyl N,N-diethylcarbamate (1.0 eq) in a minimal amount of THF and add dropwise to the cooled TMEDA/THF solution.

-

Note: Alternatively, the substrate can be premixed with TMEDA/THF before cooling, but adding base to the cooled substrate is often safer to prevent localized warming.

-

-

Base Addition: Add

-BuLi (1.1 - 1.2 eq) dropwise via syringe pump or carefully controlled manual addition over 10-15 minutes.-

Observation: A color change (often yellow or orange) usually indicates anion formation.

-

-

Incubation: Stir the mixture at -78°C for 1 hour .

-

Process Control: Do NOT allow the temperature to rise above -70°C. Higher temperatures risk the Fries rearrangement.

-

Phase 3: Electrophile Trapping

-

Addition: Add the Electrophile (1.2 - 1.5 eq) neat or as a THF solution.

-

Common Electrophiles:

-

Methyl Iodide (MeI): For methylation.

-

DMF: For formylation (aldehyde synthesis).

-

TMSCl: For silylation.

- : For iodination (requires solution addition).

-

-

-

Reaction: Stir at -78°C for 30 minutes.

-

Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature (RT) only after the electrophile has had time to react (usually 30-60 mins post-addition).

-

Exception: If the electrophile is sluggish, maintain at -40°C.

-

Phase 4: Workup

-

Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous

. -

Extraction: Extract with Ethyl Acetate (

) or Diethyl Ether ( -

Wash: Wash combined organics with Brine (

). -

Dry & Concentrate: Dry over

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

The "Fries" Protocol (Alternative Workflow)

If the goal is to synthesize the 3-diethylcarbamoyl-2-methoxyphenol (Salicylamide derivative), modify Phase 3 as follows:

-

Skip Electrophile: Do not add an external electrophile.

-

Controlled Warming: After the 1-hour lithiation at -78°C, remove the bath and allow the solution to warm to Room Temperature naturally.

-

Stirring: Stir at RT for 2-4 hours. The intramolecular migration occurs during this phase.[1]

-

Quench: Acidic quench (dilute HCl) is often preferred here to protonate the resulting phenoxide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (DoM) | Moisture in solvent/gas. | Redistill TMEDA; use fresh |

| Fries Product Observed | Temperature spike. | Monitor internal temp during base addition. Ensure -78°C is maintained strictly. |

| Starting Material Recovery | Incomplete lithiation. | Increase incubation time to 2 hrs; ensure |

| Regio-isomer Mixture | Competition from OMe. | While rare with |

References

-

Snieckus, V. (1990).[2][3][4] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Sengupta, S., & Snieckus, V. (1990).[2] "The anionic ortho-Fries rearrangement. Mechanistic and synthetic aspects."[1][5][6][7][8][9][10] The Journal of Organic Chemistry, 55, 5680. Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2005). "Mild and Regioselective Directed Ortho-Metalation of O-Carbamates." Tetrahedron Letters, 43(21), 3847-3850.

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. scribd.com [scribd.com]

- 4. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]

- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 9. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]

Application Note: Precision Synthesis of Polysubstituted Anisoles via 2-Methoxyphenyl N,N-Diethylcarbamate

Executive Summary

The synthesis of polysubstituted anisoles—ubiquitous pharmacophores in drug discovery—often suffers from poor regioselectivity when relying on classical electrophilic aromatic substitution (EAS). This guide details the use of 2-methoxyphenyl N,N-diethylcarbamate (1) as a high-precision scaffold.

By leveraging the powerful Directed Metalation Group (DMG) properties of the O-carbamate, researchers can access the sterically congested C3 position (between oxygen atoms) or the C6 position , and subsequently transform the carbamate itself via Anionic Ortho-Fries (AoF) rearrangement or Nickel-catalyzed cross-coupling. This "chameleon" reactivity allows for the divergent synthesis of 1,2,3-trisubstituted anisoles and biaryls from a single precursor.

Strategic Overview: The "Cooperative" Advantage

In the substrate 2-methoxyphenyl N,N-diethylcarbamate , two directing groups compete and cooperate:

-

The Carbamate (

): A strong DMG (High Lewis basicity). -

The Methoxy (

): A moderate DMG.

The Regioselectivity Rules

Contrary to steric intuition, lithiation of this substrate with s-BuLi/TMEDA occurs predominantly at the C3 position (the position between the two oxygen atoms). This is driven by the Cooperative Complex-Induced Proximity Effect (CIPE) , where the lithium aggregate is stabilized by both oxygen atoms, overcoming steric hindrance.

-

Target C3 (Kinetic Control): Use s-BuLi/TMEDA at -78 °C. Accesses contiguous 1,2,3-substitution patterns.

-

Target C6 (Steric/Thermodynamic Control): Use bulky bases (e.g., LiTMP) or block C3.

-

The "Exit" Strategy: Post-functionalization, the carbamate can be:

-

Hydrolyzed to a phenol (and re-methylated to an anisole).

-

Rearranged (AoF) to a salicylamide.[1]

-

Coupled (Ni-catalysis) to an aryl/alkyl group (Kumada/Suzuki).

-

Mechanistic Pathways & Workflow

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for 2-methoxyphenyl N,N-diethylcarbamate. Note the pivotal role of temperature in determining whether the reaction proceeds via external quench (DoM) or rearrangement (AoF).

Detailed Experimental Protocols

Protocol A: Regioselective C3-Functionalization (DoM)

Objective: To introduce an electrophile at the crowded position between the methoxy and carbamate groups.

Reagents:

-

Substrate: 2-Methoxyphenyl N,N-diethylcarbamate (1.0 equiv)

-

Base: s-Butyllithium (1.1 equiv, 1.3 M in cyclohexane)

-

Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv)

-

Solvent: Anhydrous THF

-

Electrophile: (e.g., MeI, TMSCl, CHO-NMe2)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C (dry ice/acetone bath).

-

Solvent/Ligand: Add anhydrous THF (concentration ~0.1 M relative to substrate) and TMEDA (1.1 equiv).

-

Base Addition: Dropwise add s-BuLi (1.1 equiv) over 10 minutes. The solution may turn yellow/orange.

-

Substrate Addition: Dissolve the carbamate in a minimal amount of THF and add dropwise to the lithiating mixture at -78 °C.

-

Metalation: Stir at -78 °C for 1 hour . Critical: Do not warm up, or the Fries rearrangement will initiate.

-

Quench: Add the electrophile (1.2–1.5 equiv) neat or in THF solution.

-

Workup: Allow to warm to RT slowly. Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Validation:

-

Regioselectivity is confirmed by ¹H NMR.[1] A C3-substitution results in a 1,2,3-trisubstituted pattern (two doublets and a triplet in the aromatic region, assuming the electrophile is non-coupling).

Protocol B: Anionic Ortho-Fries (AoF) Rearrangement

Objective: To migrate the carbamyl group to the C3 position, generating a substituted salicylamide.

Procedure:

-

Follow steps 1–5 in Protocol A .

-

Rearrangement: Instead of quenching at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C or Room Temperature . Stir for 2–4 hours.

-

Observation: The solution often changes color/turbidity as the lithium phenoxide species forms.

-

-

Quench: Add aqueous NH₄Cl.

-

Result: The product is a 3-methoxy-N,N-diethyl-2-hydroxybenzamide . This scaffold contains a phenol (from the rearrangement) and an amide, ready for further derivatization.[2]

Protocol C: Nickel-Catalyzed Cross-Coupling (Carbamate Replacement)

Objective: To replace the carbamate group with an aryl or alkyl group, synthesizing 2-substituted anisoles (biaryls).

Mechanism: Based on the Snieckus-Garg activation, the carbamate acts as a pseudohalide.

Reagents:

-

Substrate: 2-Methoxyphenyl N,N-diethylcarbamate (or its C3-substituted derivative from Protocol A).

-

Catalyst: Ni(COD)₂ (5–10 mol%)

-

Ligand: PCy₃ (10–20 mol%)

-

Coupling Partner: Arylboronic acid (Suzuki) or Grignard (Kumada).

-

Solvent: Toluene or Dioxane (typically 80–110 °C).

Procedure (Suzuki-Miyaura Type):

-

In a glovebox, mix Ni(COD)₂, PCy₃, the carbamate substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a reaction vial.

-

Add anhydrous Toluene.

-

Seal and heat to 100 °C for 12–24 hours.

-

Outcome: The

bond is cleaved, and the C-C bond is formed. The methoxy group remains, yielding a 2-methoxy-biaryl .

Data Summary: Electrophile Scope & Yields

The following table summarizes typical yields for C3-functionalization of 2-methoxyphenyl N,N-diethylcarbamate (Protocol A).

| Electrophile (E+) | Product Type | Typical Yield (%) | Notes |

| MeI | Methylation | 85-92% | Highly reactive; strict temp control needed. |

| TMSCl | Silylation | 88-95% | Useful blocking group for subsequent C6 lithiation. |

| DMF | Formylation | 75-82% | Yields the benzaldehyde derivative. |

| I₂ | Iodination | 70-80% | Precursor for Pd-catalyzed couplings. |

| B(OMe)₃ / H₂O₂ | Hydroxylation | 60-70% | Yields 3-methoxycatechol derivatives (via oxidation). |

Troubleshooting & Expert Tips

-

Temperature Fidelity: The difference between C3-functionalization and AoF rearrangement is purely thermal. If you observe amide products in your DoM reaction, your internal temperature rose above -70 °C during substrate addition or stirring.

-

Solvent Quality: TMEDA must be distilled and stored over KOH. Wet TMEDA kills the s-BuLi titer and results in recovered starting material.

-

Steric Blocking: If you strictly require C6 functionalization (para to the methoxy), you can:

-

Use Protocol A to install a TMS group at C3.

-

Perform a second lithiation (which will now go to C6).

-

Remove the TMS group with TBAF.

-

References

-

Snieckus, V. (1990).[5] Directed ortho metalation.[1][4][5][6][7][8][9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[5][7] Chemical Reviews, 90(6), 879–933. Link

-

Mesganaw, T., & Garg, N. K. (2011).[11] Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings.[8][11] Chemical Science, 2, 1766-1771.[11] Link

-

Ghinato, S., et al. (2024).[1] Chemo- and regioselective anionic Fries rearrangement promoted by lithium amides.[1] Chemistry Europe. Link (Institutional Repository)

-

Slocum, D. W., et al. (1990). Directed metalation reactions.[1][4][5][6][7][8][9][10][12][13] Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry. Link

Sources

- 1. iris.unito.it [iris.unito.it]

- 2. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Hydrolysis of 2-Methoxyphenyl N,N-diethylcarbamate to Phenols

Introduction

The cleavage of a carbamate ester to yield a phenol is a pivotal transformation in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Carbamates, especially N,N-disubstituted variants, are frequently employed as robust protecting groups for phenols due to their stability across a range of chemical conditions.[1][2] The 2-methoxyphenyl N,N-diethylcarbamate serves as a key intermediate, and its efficient hydrolysis to 2-methoxyphenol (guaiacol), a valuable building block for pharmaceuticals and flavorings, is of significant interest.[3][4]

These application notes provide detailed, validated protocols for the hydrolysis of 2-methoxyphenyl N,N-diethylcarbamate under acidic, basic, and enzymatic conditions. The methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Chemical Structures and Reaction Overview

The overall transformation discussed is the hydrolysis of 2-methoxyphenyl N,N-diethylcarbamate to 2-methoxyphenol (guaiacol) and diethylamine.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]

- 3. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: Scalable Synthesis of 2-Methoxyphenyl N,N-diethylcarbamate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methoxyphenyl N,N-diethylcarbamate (CAS: 135-62-6) from guaiacol (2-methoxyphenol). While traditional laboratory methods often utilize pyridine or sodium hydride in anhydrous solvents, such routes are ill-suited for kilogram-scale production due to safety hazards, cost, and waste management.[1]

This guide prioritizes a Phase-Transfer Catalyzed (PTC) biphasic system (Toluene/NaOH/TBAB) and a Solid-Liquid Interfacial system (

Target Audience: Process Chemists, CDMO Scientists, and Drug Development Researchers.[1]

Strategic Analysis & Reaction Engineering

The Chemical Transformation

The synthesis involves the O-carbamoylation of guaiacol using diethylcarbamoyl chloride. The reaction follows a nucleophilic acyl substitution mechanism (

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Directed ortho-Metalation of 2-Methoxyphenyl N,N-diethylcarbamate

Welcome to the technical support center for the lithiation of 2-methoxyphenyl N,N-diethylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your reaction yields.

Core Principles: The Directed ortho-Metalation (DoM) Pathway

The lithiation of 2-methoxyphenyl N,N-diethylcarbamate is a classic example of a Directed ortho-Metalation (DoM) reaction. In this process, a functional group on an aromatic ring directs a strong base to deprotonate a specific, adjacent C-H bond. The N,N-diethylcarbamate group (-OCONEt₂) is an exceptionally powerful Directed Metalation Group (DMG), significantly more so than the methoxy (-OMe) group.[1][2]

The mechanism relies on the formation of a pre-lithiation complex where the Lewis basic heteroatom of the DMG coordinates to the Lewis acidic lithium ion of the organolithium base. This Complex-Induced Proximity Effect (CIPE) positions the base to abstract the sterically accessible ortho-proton, leading to a regioselective C-Li bond formation.[3][4][5]

Caption: Figure 1: Mechanism of Directed ortho-Metalation (DoM)

Troubleshooting Guide

This section addresses the most common issues encountered during the lithiation of 2-methoxyphenyl N,N-diethylcarbamate.

Q1: My reaction has failed, showing only starting material upon workup. What are the most likely causes?

A low or zero conversion rate is almost always due to one of three factors: inactive reagents, the presence of moisture/electrophiles, or insufficient reactivity.

-

Reagent Quality: Alkyllithium reagents are highly reactive and can degrade over time, especially with improper storage. It is crucial to titrate your organolithium solution before use to determine its exact molarity.[6] A freshly opened bottle or a recently titrated solution is always preferred.

-

Anhydrous Conditions: Organolithiums react instantly with water and other protic sources. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried at >120 °C and cooled under an inert atmosphere) and that all solvents are anhydrous.[6][7] The reaction must be performed under a dry, inert atmosphere (Argon or Nitrogen).

-

Temperature & Reaction Time: While low temperatures are critical to prevent side reactions, the deprotonation step itself requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low (e.g., < -80 °C) for a less reactive base like n-BuLi, the reaction may be kinetically sluggish.

Troubleshooting Workflow:

Caption: Figure 2: Workflow for Diagnosing Low Yield

Diagnostic Test: To determine if the lithiation step is the point of failure, perform a small-scale test reaction and quench with deuterium oxide (D₂O) instead of your electrophile. Analyze the product by ¹H NMR. The absence of the proton signal ortho to the carbamate and the presence of a deuterium signal in its place (if analyzing by ²H NMR or MS) confirms that lithiation was successful and the problem lies with your electrophile or quenching step.[7]

Q2: I'm isolating a salicylamide byproduct. What is happening and how can I prevent it?

You are observing the Anionic ortho-Fries (AoF) Rearrangement , sometimes called the Snieckus Rearrangement.[8][9] This is the most common side reaction for lithiated O-aryl carbamates. The lithiated intermediate is thermally unstable and can undergo an intramolecular nucleophilic attack, transferring the carbamoyl group from the oxygen to the lithiated carbon.

Prevention is entirely dependent on temperature control.

-

Maintain Cryogenic Temperatures: The lithiated intermediate of N,N-diethylcarbamate is stable at -78 °C.[8] Do not allow the reaction to warm above -70 °C at any point after the base has been added and before the electrophile has been introduced.

-

Rapid Quenching: Add the electrophile to the cold reaction mixture. Do not add the lithiated species to the electrophile, as this can cause localized warming.

Caption: Figure 3: Desired DoM vs. Anionic Fries Rearrangement

Q3: My regioselectivity is poor. How do I ensure lithiation occurs ortho to the carbamate and not the methoxy group?

While both groups can direct metalation, the O-carbamate is one of the most powerful DMGs available, far exceeding the directing ability of a methoxy group.[1][2] Poor regioselectivity is therefore uncommon for this specific substrate. If you suspect this is an issue, consider the following:

-

Base Choice: A more sterically hindered and highly basic combination like s-BuLi/TMEDA will strongly favor complexation with the more Lewis basic and sterically accessible carbamate oxygen atoms.

-

Confirmation: Characterization (e.g., by NOE NMR experiments) of your final product is essential to confirm the site of substitution.

Frequently Asked Questions (FAQs)

Q1: Which organolithium base (n-BuLi, s-BuLi, or t-BuLi) is best?

The choice of base is a balance between reactivity and stability.

| Base | Basicity | Nucleophilicity | Key Characteristics & Recommendations |

| n-BuLi | Good | High | Sufficient for many DoM reactions but can sometimes be sluggish. May require longer reaction times or the addition of TMEDA.[10] |

| s-BuLi | Excellent | Low | Often the optimal choice. Its higher basicity leads to faster and more efficient deprotonation. Its steric bulk reduces its nucleophilicity, minimizing side reactions.[8][10][11] |

| t-BuLi | Extreme | Very Low | Extremely basic but also less stable. It can deprotonate THF even at low temperatures, leading to side products.[8][12] Generally reserved for very weakly acidic protons and not typically necessary here. |

Recommendation: Start with s-BuLi in the presence of TMEDA for the most reliable and high-yielding results.

Q2: What is the purpose of adding N,N,N',N'-tetramethylethylenediamine (TMEDA)?

TMEDA is a bidentate Lewis base that plays a crucial role in accelerating DoM reactions.[3][13] Organolithium reagents exist as aggregates (tetramers, hexamers) in solution, which reduces their reactivity.[3][4] TMEDA chelates the lithium cations, breaking down these aggregates into more reactive monomeric or dimeric species.[4] This dramatically increases the effective basicity of the alkyllithium and accelerates the rate of deprotonation, often allowing reactions to complete in shorter times and with higher yields.[13][14]

Q3: What are the optimal reaction temperature and time?

-

Addition of Base: Add the alkyllithium base slowly at -78 °C (a dry ice/acetone bath) to control the exotherm.

-

Lithiation (Deprotonation): Stir at -78 °C for 1-2 hours . This is typically sufficient for complete deprotonation when using s-BuLi/TMEDA.[11]

-

Quenching: Add the electrophile at -78 °C and then allow the reaction to slowly warm to room temperature.

Q4: How should I properly quench the reaction?

After the lithiation period, cool the electrophile solution (if stable) before adding it to the reaction flask via cannula or syringe at -78 °C. Alternatively, add the electrophile neat and dropwise if it is a liquid. After the addition, let the mixture stir at -78 °C for another 30-60 minutes before removing the cooling bath and allowing it to warm to ambient temperature. The final workup is typically done by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9][11]

Experimental Protocols

Protocol 1: Titration of s-BuLi using N-benzylbenzamide

This protocol is essential for determining the accurate concentration of your organolithium reagent.

-

Flame-dry a 25 mL flask containing a stir bar and allow it to cool under an inert atmosphere.

-

Add N-benzylbenzamide (~211 mg, 1.0 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add the s-BuLi solution dropwise from a 1.0 mL syringe. The endpoint is the first persistent appearance of a yellow/orange color from the dianion.

-

Calculate the molarity: Molarity (M) = mmol of N-benzylbenzamide / mL of s--BuLi added.

Protocol 2: Optimized Lithiation and Quenching with Iodomethane

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Dissolve 2-methoxyphenyl N,N-diethylcarbamate (1.0 eq) in anhydrous THF (target concentration ~0.2 M).

-

Add TMEDA (1.2 eq) via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 eq, solution in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 90 minutes.

-

Add iodomethane (1.5 eq) dropwise via syringe.

-

Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate, drying over Na₂SO₄, and concentration under reduced pressure) followed by purification via column chromatography.

References

- Directed (ortho) Metallation. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

- Fort, Y., & Caubère, P. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(10), 3467–3469.

- Hauser, C. R., et al. (1971). α-(2-N,N-DIMETHYLAMINOTOLYL)-BENZHYDROL. Organic Syntheses, 51, 4.

- Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652.

- Chinchilla, R., & Nájera, C. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd.

- American Chemical Society. (n.d.). Lithiation Reaction. ACS.

- Aurbach, D., et al. (2000). On the Thermal Behavior of Lithium Intercalated Graphites. Journal of The Electrochemical Society, 147(4), 1322.

- Reddit discussion on r/Chempros. (2023). Lithiations Not Working.

- Reddit discussion on r/chemistry. (2018). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?

- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 95(4), 365–374.

- Park, H., et al. (2023). Temperature-dependent interfacial reactions between a sulfide argyrodite solid electrolyte and a lithium metal anode. Inorganic Chemistry Frontiers, 10(21), 6393-6401.

- Liu, K., et al. (2020). Effect of aging temperature on thermal stability of lithium-ion batteries: Part A. Journal of Energy Storage, 32, 101831.

- Caeiro, J., et al. (2022).

- Snieckus, V. (1990). Directed ortho metalation.

- Zhang, X., & Kappe, C. O. (2026).

- Clayden, J., et al. (2013).

- Ismalaj, E., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5038.

- Miah, M. A. J., & Snieckus, V. (2024).

- Clayden, J. (2004). Lithiation of N-Aryl Carbamates and Amides. In The Chemistry of Organolithium Compounds. John Wiley & Sons, Ltd.

- Cohen, T., & Shull, D. W. (2007). Studies of Reductive Lithiation Methods for the Preparation of Organolithium Compounds and Applications of the Palladium Catalyzed Zinc.

- Rocaboy, C., et al. (2003).

- Huffman, J. C., et al. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-150.

- Chemistry Learning. (2020, September 3).

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

- Hevia, E., et al. (2024). Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. Molecules, 29(6), 1386.

- Matsumoto, K., et al. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. ACS Omega, 7(18), 15833–15840.

- Collum, D. B., et al. (2004). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 126(32), 10081-10087.

- Smith, K., et al. (2014). Variations in Site of Lithiation of N'-(2-methylphenyl)-N,N-dimethylurea. Arkivoc, 2014(6), 235-246.

- Smith, K., et al. (2012). Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. The Journal of Organic Chemistry, 77(24), 11210-5.

- Smith, K., et al. (2013). Variations in Site of Lithiation of N-[2-(4-Methoxyphenyl)ethyl]pivalamide – Use in Ring Substitution. Synthesis, 45(13), 1795-1800.

- Smith, K., et al. (2014). Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea. Arkivoc, 2014(vi), 235-246.

- Smith, K., et al. (2013). Variations in site of lithiation of N-[(2-(4-Methoxyphenyl)ethyl)]pivalamide; Use in ring substitution. Synthesis, 45(13), 1795-1800.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. baranlab.org [baranlab.org]

- 4. researchgate.net [researchgate.net]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. reddit.com [reddit.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. mmlab.uoc.gr [mmlab.uoc.gr]

Purification methods for 2-Methoxyphenyl N,N-diethylcarbamate via column chromatography

Answering questions about the purification of 2-Methoxyphenyl N,N-diethylcarbamate can be challenging. To provide you with the most accurate and up-to-date information, I need to perform a search for the latest protocols and troubleshooting guides. This will ensure that the information is current and reflects the best practices in the field.

Technical Support Center: Purification of 2-Methoxyphenyl N,N-diethylcarbamate

Welcome to the technical support guide for the purification of 2-Methoxyphenyl N,N-diethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on using column chromatography for this specific application. We will explore the underlying principles, provide detailed protocols, and offer solutions to common challenges encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 2-Methoxyphenyl N,N-diethylcarbamate. The question-and-answer format is designed to help you quickly diagnose and resolve experimental problems.

Q1: My compound is not eluting from the column, or the retention time is excessively long. What's happening?

A: This is a classic sign that your mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (silica gel). 2-Methoxyphenyl N,N-diethylcarbamate is a moderately polar molecule, and strong interaction with the silica can occur.

Causality: The silica gel stationary phase is highly polar, featuring acidic silanol groups (Si-OH) that can form hydrogen bonds with the carbonyl oxygen and methoxy group of your carbamate. If the eluent is too non-polar (e.g., high percentage of hexane), it cannot effectively compete for these interaction sites, and the compound remains adsorbed to the silica.[1][2]

Solutions:

-

Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your hexane/ethyl acetate mixture. For example, if you started with 5% ethyl acetate, try increasing to 10%, then 15%. Monitor the elution using Thin-Layer Chromatography (TLC).

-

Use a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or leads to poor separation, consider switching to a stronger polar modifier. A common alternative is to use a dichloromethane/methanol solvent system, starting with a low percentage of methanol (e.g., 1-2%).

-

Check for Insolubility: In rare cases, the compound may have precipitated at the top of the column, especially if it was loaded in a solvent from which it can crystallize when diluted. Ensure the compound is fully soluble in the initial mobile phase.[1]

Q2: The compound is eluting too quickly, right after the solvent front, resulting in no separation from non-polar impurities.

A: This indicates that the mobile phase is too polar. The eluent is so strong that it moves all components, regardless of their polarity, through the column very quickly.

Causality: A highly polar mobile phase will saturate the interaction sites on the silica gel, preventing the carbamate from adsorbing effectively. Both your target compound and impurities will spend most of their time in the mobile phase and elute together.[1]

Solutions:

-

Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mixture. If you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%. The goal is to achieve an Rf value between 0.2 and 0.4 on your analytical TLC plate for optimal separation.

-

Verify Solvent Identity: Accidental mix-ups of solvents can happen. Double-check that you have used the correct non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.[1]

Q3: I'm observing significant tailing or streaking of my compound's spot on TLC and getting broad, overlapping fractions from the column. Why?

A: Tailing and streaking are often symptoms of undesirable chemical interactions or operational issues. For carbamates, this can be particularly concerning as it may indicate on-column degradation.

Causality & Solutions:

-

Acid-Catalyzed Degradation: Silica gel is naturally acidic and can potentially catalyze the hydrolysis of the carbamate functional group, especially if the crude material contains acidic impurities.[1][3]

-

Solution: Deactivate the silica gel. This can be achieved by adding a small amount of a basic modifier, like triethylamine (~0.1-1% v/v), to the eluent system.[4] This neutralizes the acidic sites on the silica. Always perform a small-scale stability test on TLC first by spotting your compound on a silica plate, letting it sit for an hour, and then eluting to see if a degradation spot appears.

-

-

Column Overload: Loading too much sample onto the column can saturate the stationary phase, leading to a non-ideal "band" shape and significant tailing.

-

Solution: As a general rule, the amount of silica gel should be 30-50 times the weight of the crude sample.[2] If you suspect overloading, reduce the amount of sample loaded.

-

-

Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can cause tailing.

-

Solution: Ensure the chosen eluent system is a good solvent for your compound. If necessary, change the solvent system entirely (e.g., to a dichloromethane-based system).

-

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing and resolving common column chromatography issues.

Sources

Minimizing side reactions during 2-Methoxyphenyl N,N-diethylcarbamate rearrangement

Topic: Minimizing Side Reactions in 2-Methoxyphenyl N,N-diethylcarbamate Rearrangement

Executive Summary: The Reaction Landscape

User Context: You are performing an anionic ortho-Fries rearrangement on 2-methoxyphenyl N,N-diethylcarbamate . Goal: Intramolecular migration of the carbamoyl group [–C(O)NEt₂] from the oxygen to the aromatic ring to form a salicylamide derivative.[1]

The "Golden Path" (Desired Outcome): Under optimized conditions, the strong Directing Metalation Group (DMG) power of the carbamate directs lithiation to the C6 position (ortho to the carbamate), followed by a 1,3-migration. This yields N,N-diethyl-2-hydroxy-3-methoxybenzamide .[1]

The "Danger Zones" (Side Reactions):

- -Lithiation: Deprotonation of the N-ethyl side chains rather than the aromatic ring (leading to decomposition).[1]

-

Hydrolysis: Cleavage of the carbamate to the phenol without rearrangement.[1]

-

Regio-scrambling: Competitive lithiation at C3 (between the oxygen substituents).

-

Intermolecular "Cross-Fries": Dimerization or oligomerization at high concentrations.[1]

Troubleshooting Guides (Root Cause Analysis)

Issue A: "I am recovering mostly starting material or phenol, with low conversion to the amide."

| Potential Cause | The Mechanism of Failure | Corrective Action |

| Moisture Contamination | The lithiated intermediate (Ar-Li) is a "super-base."[1] Even trace water ( | Protocol Check: Flame-dry glassware under vacuum. Use freshly distilled THF (Na/Benzophenone) or solvent-system anhydrous THF.[1] |

| Base Degradation | s-BuLi or LDA degrades over time.[1] If the effective molarity is low, you fail to reach the threshold for rapid lithiation. | Validation: Titrate your organolithium reagent (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid) before every batch.[1] |

| Insufficient "Soak" Time | The rearrangement is not instantaneous at -78°C. The species requires time to equilibrate and migrate.[1] | Optimization: Extend the lithiation time at -78°C to 1 hour before warming. The rearrangement step often requires warming to 0°C or RT to overcome the activation energy barrier.[1] |

Issue B: "My NMR shows a complex mixture and alkylated byproducts." (The Hidden Killer)

Diagnosis: You are likely suffering from

-

The Science: While the carbamate oxygen directs the base to the ring, the protons on the N-ethyl chains are also mildly acidic.[1] If the temperature rises above -70°C during base addition, or if s-BuLi is added too rapidly, the base may deprotonate the

-methylene of the ethyl group ( -

The Result: This anion is unstable and leads to fragmentation or polymerization, ruining the mass balance.

-

The Fix:

-

Cryogenic Control: Ensure internal temperature never exceeds -70°C during base addition.

-

Base Choice: If persistent, switch from s-BuLi to LDA (Lithium Diisopropylamide).[1] LDA is less nucleophilic and bulkier, reducing the risk of attacking the ethyl chains, though it reacts slower.

-

Substrate Redesign (If possible): Switch the N,N-diethyl group to an N,N-diisopropyl group. The isopropyl protons are far less accessible, virtually eliminating this side reaction [1].[1]

-

Issue C: "I see a regioisomer where the amide is next to the methoxy group (C3 substitution)."

Diagnosis: Competitive Directing Group Hierarchy.

-

The Science: You have two DMGs: the Carbamate (Strong) and the Methoxy (Moderate).[1]

-

C6 (Target): Ortho to Carbamate.

-

C3 (Impurity): Ortho to Methoxy and Ortho to Carbamate (The "In-Between" position).[1]

-

Usually, the steric bulk of the N,N-diethyl group protects C3, forcing lithiation to C6.[1] However, if you use a small base (like n-BuLi) or high temperatures, the thermodynamic "cooperative" lithiation at C3 becomes competitive.[1]

-

-

The Fix:

-

Steric Bulk: Stick to s-BuLi or t-BuLi; their bulk reinforces the steric shielding of the C3 position.[1]

-

Solvent Effects: Use pure THF. Avoid adding HMPA or DMPU, which can separate ion pairs and sometimes alter regioselectivity toward the thermodynamically stable (C3) anion [2].

-

Visualizing the Pathway

The following diagram illustrates the divergence between the desired rearrangement and the critical side reactions.

Figure 1: Reaction pathway divergence showing the critical temperature dependence of

Optimized Experimental Protocol

Objective: Synthesis of N,N-Diethyl-2-hydroxy-3-methoxybenzamide via Anionic ortho-Fries Rearrangement.

Reagents:

-

Substrate: 2-Methoxyphenyl N,N-diethylcarbamate (1.0 equiv)[1]

-

Base: s-BuLi (1.1 - 1.2 equiv, titrated)[1]

-

Additive: TMEDA (1.2 equiv, optional but recommended for rate enhancement)

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Solvent Charge: Add anhydrous THF and TMEDA. Cool the bath to -78°C (Dry ice/Acetone).

-

Substrate Addition: Dissolve the carbamate in a minimal amount of THF and add dropwise to the flask. Wait 10 minutes for thermal equilibration.

-

Metalation (The Critical Step): Add s-BuLi dropwise via syringe pump or careful manual addition down the side of the flask.[1]

-

The "Soak": Stir at -78°C for 1 hour . This ensures complete lithiation at the C6 position without allowing side reactions to compete.[1]

-

Rearrangement: Remove the cooling bath and allow the reaction to warm naturally to room temperature.

-

Quench: Cool to 0°C. Add saturated aqueous NH₄Cl carefully.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over MgSO₄.[1]

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi instead of s-BuLi? A: You can, but s-BuLi is preferred. n-BuLi is a stronger nucleophile and smaller, which increases the risk of attacking the carbamate carbonyl directly (intermolecularly) rather than acting as a base.[1] s-BuLi is more basic and sterically hindered, favoring deprotonation (DoM) over nucleophilic attack [3].[1]

Q: Why do I need TMEDA? A: TMEDA (Tetramethylethylenediamine) breaks up the lithium aggregates (oligomers) into more reactive monomers or dimers.[1] This increases the kinetic basicity of the reagent, allowing the lithiation to happen faster at -78°C, which is crucial for beating the decomposition pathways [4].[1]

Q: My product has a "double" migration. Is that possible? A: Extremely rare with this substrate.[1] However, if you use >2 equivalents of base, you might lithiate the product (the resulting phenoxide) at a different position. Stick to 1.1–1.2 equivalents of base to ensure mono-lithiation.[1]

References

-

Snieckus, V. (1990).[1] The Directed Ortho Metalation Reaction.[1][3][8][10] Chemical Reviews, 90(6), 879–933. [1]

- Foundational text establishing the hierarchy of DMGs and the stability of diethyl vs.

-

Clayden, J. (2002).[1][8] Organolithiums: Selectivity for Synthesis. Pergamon.

- Authoritative source on solvent effects and aggregation states in lithi

-

Singh, K. J., & Collum, D. B. (2006).[1] Lithium Diisopropylamide-Mediated Ortholithiation and Anionic Fries Rearrangement of Aryl Carbamates: Role of Aggregates and Mixed Aggregates. Journal of the American Chemical Society, 128(42), 13753–13760. [1]

- Detailed mechanistic study on the kinetics and aggregation st

-

MacNeil, S. L., Wilson, B. J., & Snieckus, V. (2006).[1] Anionic ortho-Fries Rearrangement. Organic Reactions.[1][3][4][8][9][10][11][12] [1]

- Comprehensive review specifically covering the scope and limitations of the Anionic Fries Rearrangement.

Sources

- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 3. iris.unito.it [iris.unito.it]

- 4. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]

- 12. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxyphenyl N,N-diethylcarbamate

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for experiments involving 2-Methoxyphenyl N,N-diethylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in modulating the reactivity and outcomes of reactions involving this important carbamate intermediate.

Our approach is to move beyond simple protocol recitation. We aim to provide a mechanistic understanding of why certain solvents are chosen and how their properties directly influence reaction kinetics, yield, and impurity profiles. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, mirroring the interactive problem-solving that occurs in a live technical support setting.

Section 1: Foundational Concepts

Before addressing specific experimental issues, it is crucial to understand the fundamental reaction pathway for the synthesis of 2-Methoxyphenyl N,N-diethylcarbamate and the general principles of solvent-solute interactions.

The most common laboratory synthesis involves the reaction of a nucleophile, 2-methoxyphenol (guaiacol), with an electrophilic carbamoylating agent, such as N,N-diethylcarbamoyl chloride, in the presence of a base. This reaction is mechanistically related to nucleophilic acyl substitution.

Caption: Generalized reaction pathway for carbamate synthesis.

The transition state for this reaction involves significant charge separation. The choice of solvent is therefore paramount, as it must effectively solvate this polar transition state to lower the activation energy and facilitate the reaction.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis or subsequent reactions of 2-Methoxyphenyl N,N-diethylcarbamate.

Q1: My reaction to synthesize the carbamate is extremely slow or has stalled completely. I'm using toluene as a solvent. What is the likely cause?

A1: The primary issue is the use of a nonpolar solvent for a reaction with a highly polar transition state.

Causality: The reaction between the 2-methoxyphenoxide anion (formed in situ) and N,N-diethylcarbamoyl chloride proceeds through a charged, polar transition state. Nonpolar solvents like toluene, hexane, or diethyl ether cannot effectively stabilize this charge separation.[1][2] This results in a very high activation energy barrier, leading to an impractically slow reaction rate. For a reaction to proceed efficiently, the solvent must lower the energy of the transition state relative to the ground state of the reactants.

Troubleshooting Steps & Protocol Validation:

-

Solvent Re-evaluation: Switch to a polar aprotic solvent. Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices.[3][4] They possess large dipole moments capable of stabilizing the charged intermediate but do not have acidic protons that can form strong hydrogen bonds with the nucleophile, which could otherwise reduce its reactivity.[1][2]

-

Incremental Polarity Test: If you are concerned about side reactions in highly polar solvents like DMF or DMSO, start with a moderately polar solvent such as Tetrahydrofuran (THF) or Acetone. While less effective than DMF, they are significantly better than toluene.

-

Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress after switching solvents. You should observe a significant increase in product formation within a much shorter timeframe.

Data Summary: The Impact of Solvent Choice on Reaction Rate

| Solvent | Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |

| Toluene | Nonpolar | 2.4 | Extremely Slow | Poor stabilization of the polar transition state. |

| THF | Polar Aprotic | 7.6 | Moderate | Moderate stabilization; a viable but often slow option. |

| Acetone | Polar Aprotic | 21 | Fast | Good stabilization of the transition state.[2] |

| Acetonitrile | Polar Aprotic | 37 | Fast | Strong stabilization, often a preferred solvent. |

| DMF | Polar Aprotic | 38 | Very Fast | Excellent stabilization, but requires higher temperatures for removal. |

| DMSO | Polar Aprotic | 47 | Very Fast | Maximum stabilization, but can be difficult to remove and may promote side reactions at high temperatures.[4] |

Q2: I switched to a polar protic solvent like ethanol, and now my yield is low, with significant byproduct formation. Why did this happen?

A2: Polar protic solvents can hinder the reaction by solvating the nucleophile and can act as competing nucleophiles themselves.

Causality:

-

Nucleophile "Caging": Protic solvents like ethanol, methanol, or water have acidic protons that can form a hydrogen-bond "cage" around the negatively charged phenoxide nucleophile.[1][2] This solvation shell stabilizes the nucleophile in its ground state and sterically hinders its approach to the electrophilic carbamoyl chloride, thereby increasing the activation energy and slowing the desired reaction.

-

Competing Nucleophile: Alcohols can react directly with N,N-diethylcarbamoyl chloride, especially at elevated temperatures or with certain catalysts, to form a different carbamate ester (ethyl N,N-diethylcarbamate in this case). This consumes your electrophile and leads to a complex product mixture.

Caption: Troubleshooting workflow for low yield issues.

Troubleshooting Steps & Protocol Validation:

-

Confirm Byproduct Identity: Use LC-MS or NMR to confirm the identity of the major byproduct. If it corresponds to a carbamate formed from the solvent, this validates the diagnosis of competitive nucleophilic attack.

-

Solvent Exchange: As in Q1, the most effective solution is to switch to a polar aprotic solvent like acetonitrile or DMF.

-

Base Selection: Ensure you are using a non-nucleophilic base, such as triethylamine or potassium carbonate. A strong, nucleophilic base like sodium ethoxide in ethanol would exacerbate the problem.

Q3: My reaction in DMF is complete, but I am struggling to purify the product. The solvent is difficult to remove, and my product seems to be degrading during workup. What can I do?

A3: High-boiling polar aprotic solvents like DMF and DMSO require specific workup procedures to avoid product degradation and ensure efficient removal.

Causality: DMF (boiling point 153 °C) and DMSO (boiling point 189 °C) are difficult to remove under standard rotary evaporation conditions without applying high heat, which can lead to thermal decomposition of the carbamate product. Furthermore, residual amounts of these solvents can complicate purification by chromatography and interfere with spectroscopic analysis.

Recommended Workup and Purification Protocol:

This protocol is designed to remove the high-boiling solvent via aqueous extraction, a self-validating system where successful removal is confirmed by the separation of clean organic and aqueous layers.

-

Cool the Reaction: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature.

-

Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane, or Diethyl Ether). A volume 5-10 times that of the DMF/DMSO is recommended.

-

Aqueous Wash (The Key Step): Transfer the diluted mixture to a separatory funnel and wash with a large volume of water. Since DMF and DMSO are fully miscible with water, they will be partitioned into the aqueous layer.

-

Pro-Tip: For more efficient removal, wash multiple times (3-5x) with water. A wash with a saturated brine solution can also help to break up any emulsions and further dry the organic layer.[5]

-

-

Dry the Organic Layer: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The temperature required will now be much lower, preserving the integrity of your product.

-

Final Purification: Purify the resulting crude material by flash column chromatography or recrystallization as needed.

Section 3: Frequently Asked Questions (FAQs)

Q4: Is there a "best" all-purpose solvent for the synthesis of 2-Methoxyphenyl N,N-diethylcarbamate?

A4: While there is no single "best" solvent for all conditions, acetonitrile is often an excellent starting point. It offers a strong balance of high polarity to facilitate the reaction, a relatively low boiling point (82 °C) for easy removal, and it is aprotic, preventing the issues seen with alcohols. DMF is often faster but presents the workup challenges described in Q3. The optimal choice will always depend on the specific scale, temperature constraints, and downstream purification strategy of your experiment.

Q5: How does the methoxy group on the phenyl ring influence solvent choice?

A5: The electron-donating nature of the ortho-methoxy group slightly increases the nucleophilicity of the phenol compared to unsubstituted phenol. However, it does not fundamentally change the mechanism of the reaction. The core requirement remains a polar solvent that can stabilize the charged transition state. The principles outlined in this guide are directly applicable.

Q6: Can I monitor the reaction using Gas Chromatography (GC)?

A6: It is generally not recommended. Carbamates as a class of compounds can be thermally labile and may degrade in the hot GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[6][7] Liquid Chromatography (LC), coupled with UV or MS detection, is the preferred analytical method for monitoring these reactions and assessing purity.[7][8]

References

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Lockridge, O., & Schopfer, L. M. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. PubMed. Retrieved from [Link]

-

Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

-

Afa, A., et al. (2017). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Retrieved from [Link]

-

Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]

-

Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D1CY01433A. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

-

PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

-

ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from [Link]

-

PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

-

University of Rochester. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

-

Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

-

Separation Science. (2023). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from [Link]

-

Figshare. (2025). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

-

OUCI. (n.d.). Solvent Effects on the Menshutkin Reaction. Retrieved from [Link]

-

ResearchGate. (2014). How can I purify N-(2-methoxycarbonylphenyl)-N-nitrosoglycine from the reaction mixture?. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

-

ChemRxiv. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Retrieved from [Link]

-

MDPI. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

-

MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

- Google Patents. (n.d.). US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.

-

Comptes Rendus de l'Académie des Sciences. (2021). Reactivity of secondary

-alkyl acrylamides in Morita–Baylis–Hillman reactions. Retrieved from [Link] -

PubMed. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Retrieved from [Link]

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

-

Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]